Dehydroaripiprazole vs. Aripiprazole: 25% Prolonged Elimination Half-Life Enables Distinct Washout Kinetics
Dehydroaripiprazole exhibits a mean elimination half-life of 94 hours, compared to 75 hours for the parent drug aripiprazole, representing a 25% increase in duration [1]. This difference results in a longer time to steady state and a slower decline in plasma concentrations upon drug discontinuation, which has direct implications for the design of washout periods in crossover studies and the interpretation of residual pharmacological effects.
| Evidence Dimension | Elimination Half-Life |
|---|---|
| Target Compound Data | 94 hours |
| Comparator Or Baseline | Aripiprazole: 75 hours |
| Quantified Difference | 25% increase (19 hours longer) |
| Conditions | Human pharmacokinetic studies; steady-state conditions |
Why This Matters
A longer half-life necessitates extended washout periods in clinical crossover trials and contributes to a more prolonged duration of action, a critical parameter for studies modeling chronic antipsychotic exposure.
- [1] FDA. ABILIFY (aripiprazole) Prescribing Information. Reference ID: 3074603. Section 12.3 Pharmacokinetics. 2012. View Source
